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Compound of Interest

Compound Name: 5-Bromoisophthalonitrile

Cat. No.: B065692

An In-depth Technical Guide to the Physical and Chemical Properties of 5-
Bromoisophthalonitrile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Bromoisophthalonitrile, also known as 5-bromo-1,3-benzenedicarbonitrile, is an aromatic
organic compound with significant potential as a versatile building block in medicinal chemistry
and materials science. Its structure, featuring a benzene ring substituted with a bromine atom
and two nitrile groups, provides multiple reactive sites for the synthesis of more complex
molecules. This guide provides a comprehensive overview of the known physical and chemical
properties of 5-Bromoisophthalonitrile, along with general experimental protocols for its
synthesis and characterization, designed to support researchers in their scientific endeavors.

Chemical Identity and Physical Properties

5-Bromoisophthalonitrile is a solid at room temperature, typically appearing as a pale-yellow
to yellow-brown substance.[1] While specific quantitative data on its solubility is limited, it is
expected to have low solubility in water and moderate solubility in polar organic solvents, a
common characteristic for such aromatic compounds.[1][2]

Table 1: Physical and Chemical Properties of 5-Bromoisophthalonitrile
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Property Value Source(s)

5-Bromobenzene-1,3-
IUPAC Name ) o [1]
dicarbonitrile

Synonyms 5-Bromoisophthalonitrile [1]

CAS Number 160892-07-9 [3]

Molecular Formula CsHsBrN2 [3]

Molecular Weight 207.03 g/mol [3]

Appearance PaII.:-yeIIow to yellow-brown o
soli

Expected to be moderately
Solubility soluble in polar organic [1]

solvents

Chemical Reactivity and Spectroscopic Analysis

The chemical reactivity of 5-Bromoisophthalonitrile is primarily dictated by its functional
groups: the two nitrile (-CN) groups and the bromine (-Br) atom attached to the benzene ring.
The presence of these electron-withdrawing groups makes the aromatic ring susceptible to
nucleophilic substitution reactions, with the bromine atom serving as a good leaving group.[1]
This characteristic makes it a valuable intermediate in the synthesis of various heterocyclic
compounds and other complex organic molecules.

While specific, experimentally determined spectroscopic data for 5-Bromoisophthalonitrile is
not widely available in the public domain, the following sections outline the expected spectral
characteristics based on its structure and general principles of spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to be simple due to the symmetry of the
molecule. There would likely be two signals in the aromatic region, corresponding to the two
sets of equivalent protons on the benzene ring.
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e 13C NMR: The carbon NMR spectrum would show distinct signals for the different carbon
atoms in the molecule, including the carbon atoms of the nitrile groups and the carbons of
the benzene ring. The carbon attached to the bromine atom would have a characteristic
chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of 5-Bromoisophthalonitrile would be expected to show characteristic
absorption bands for its functional groups. A strong, sharp absorption band around 2230 cm~1
would indicate the presence of the nitrile (C=N) stretching vibration. The spectrum would also
exhibit bands in the aromatic region (around 1600-1450 cm~1) corresponding to C=C stretching
vibrations of the benzene ring, and C-H stretching vibrations above 3000 cm~1.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of 5-Bromoisophthalonitrile. The
mass spectrum would show a molecular ion peak (M*) at m/z corresponding to its molecular
weight (207.03). Due to the presence of a bromine atom, there would be a characteristic
isotopic pattern with two peaks of nearly equal intensity (M* and M+2%), corresponding to the
natural abundance of the 7°Br and 8!Br isotopes.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 5-Bromoisophthalonitrile
are not readily available. However, the following sections provide generalized procedures that
are commonly used for compounds of this class.

General Synthetic Approach: Sandmeyer Reaction

A plausible synthetic route to 5-Bromoisophthalonitrile is via a Sandmeyer reaction, starting
from a corresponding amino-substituted precursor.

NaNO2z, HBr
0-5°C >

CuBr >

5-Aminoisophthalonitrile Intermediate Diazonium Salt 5-Bromoisophthalonitrile

Click to download full resolution via product page
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Caption: Plausible synthetic pathway for 5-Bromoisophthalonitrile via a Sandmeyer reaction.

Protocol:

Diazotization: Dissolve 5-aminoisophthalonitrile in an aqueous solution of hydrobromic acid
(HBr). Cool the solution to 0-5 °C in an ice bath.

e Slowly add an aqueous solution of sodium nitrite (NaNO2) dropwise, while maintaining the
temperature below 5 °C. Stir the mixture for a designated time to ensure the complete
formation of the diazonium salt.

o Sandmeyer Reaction: In a separate flask, prepare a solution of copper(l) bromide (CuBr) in
HBr.

e Slowly add the cold diazonium salt solution to the CuBr solution. Nitrogen gas evolution
should be observed.

 After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for several hours.

e Work-up and Purification: Extract the product with a suitable organic solvent (e.g., ethyl
acetate). Wash the organic layer with water and brine, then dry it over anhydrous sodium
sulfate.

e Remove the solvent under reduced pressure. The crude product can be purified by
recrystallization or column chromatography.

General Protocol for Spectroscopic Characterization

The following workflow outlines the standard procedures for the structural elucidation and purity
assessment of a synthesized compound like 5-Bromoisophthalonitrile.
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Synthesized 5-Bromoisophthalonitrile

Sample Prepargtion

Dissolve in appropriate
deuterated solvent (e.g., CDCIs)
for NMR analysis.

Prepare KBr pellet or Dissolve in a suitable
Nujol mull for IR analysis. solvent for MS analysis.

Data Acquidition

1H and 13C NMR Spectroscopy Infrared (IR) Spectroscopy Mass Spectrometry (MS)

Data Analysis

Analyze chemical shifts,

. - - Identify characteristic Determine molecular weight
nitgEition, shil selig, functional group absorptions. and fragmentation pattern.
patterns.
Correlate Data Correlate Data Correlate Data

Structure Confirmation
and Purity Assessment

Click to download full resolution via product page
Caption: General workflow for the spectroscopic characterization of 5-Bromoisophthalonitrile.

Safety and Handling

5-Bromoisophthalonitrile is classified as harmful if swallowed, in contact with skin, or if
inhaled.[4] It is essential to handle this compound with appropriate personal protective
equipment (PPE) in a well-ventilated area or a fume hood.

Table 2: GHS Hazard and Precautionary Statements
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Category Code Statement Source

Harmful if swallowed,
Hazard H302+H312+H332 in contact with skin or [4]

if inhaled.

Wear protective

gloves/protective
Precautionary P280 clothing/eye [4]

protection/face

protection.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety
information before handling this chemical.

Conclusion

5-Bromoisophthalonitrile is a valuable chemical intermediate with significant potential in
synthetic chemistry. While detailed experimental data is not extensively published, its known
properties and the general methodologies for its synthesis and characterization provide a solid
foundation for its use in research and development. The information compiled in this guide
serves as a valuable resource for scientists and professionals, enabling them to explore the
applications of this compound in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b065692#physical-and-chemical-properties-of-5-
bromoisophthalonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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